molecular formula C9H11F2NO2 B1399162 3,5-Difluoro-4-(2-methoxyethoxy)aniline CAS No. 1178687-28-9

3,5-Difluoro-4-(2-methoxyethoxy)aniline

Cat. No.: B1399162
CAS No.: 1178687-28-9
M. Wt: 203.19 g/mol
InChI Key: PPFDNNPZWGKHLI-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(2-methoxyethoxy)aniline ( 1178687-28-9) is a substituted aniline derivative of high interest in chemical research and development. This compound, with a molecular formula of C 9 H 11 F 2 NO 2 and a molecular weight of 203.19 g/mol, serves as a versatile chemical building block . Its structure features a primary aniline group flanked by two fluorine atoms and an ether-containing 2-methoxyethoxy side chain, which significantly influences its electronic properties, solubility, and reactivity profile. This makes it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The primary research value of this compound lies in its application as a key intermediate in organic synthesis . Researchers utilize the reactive aniline moiety for condensation reactions to form imines or amides, or as a starting point for diazotization chemistry. The fluorine atoms and the ether side chain can be leveraged to fine-tune the lipophilicity and electronic characteristics of the resulting compounds. Potential research applications include its use in the development of pharmaceutical candidates , agrochemicals , and functional materials . When handling, please note that this compound is classified as harmful and irritating . It may cause skin irritation, serious eye irritation, and respiratory irritation. Appropriate personal protective equipment (PPE) should be worn, and it should only be used in a well-ventilated area. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3,5-difluoro-4-(2-methoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO2/c1-13-2-3-14-9-7(10)4-6(12)5-8(9)11/h4-5H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFDNNPZWGKHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Difluoro-4-(2-methoxyethoxy)aniline (CAS No. 1178687-28-9) is a fluorinated aniline derivative that has garnered attention due to its potential biological activities. This compound features a difluoro substituent on the aromatic ring and an ether moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C11H13F2N1O2
  • Molecular Weight : 229.23 g/mol
  • Structure :

    Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular signaling and metabolic processes.
  • Receptor Modulation : It can act as a ligand for certain receptors, potentially modulating their activity and influencing downstream signaling pathways.

Antimicrobial Activity

Research indicates that aniline derivatives can exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

Anti-Cancer Properties

There is evidence suggesting that aniline derivatives possess anti-proliferative activity. Compounds in this class have been investigated for their ability to inhibit tumor cell growth by interfering with oncogenic signaling pathways. The specific mechanisms may involve targeting growth factor receptors or modulating gene expression related to cell proliferation.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various aniline derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound demonstrated significant inhibition against resistant strains, highlighting its potential as a therapeutic agent in infectious diseases.
  • Anti-Cancer Activity :
    • Another research focused on the anti-cancer effects of fluorinated anilines. The findings revealed that this compound inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Data Tables

Biological Activity Effect Observed Reference
AntimicrobialSignificant inhibition against resistant bacteria
Anti-CancerInduction of apoptosis in cancer cell lines

Comparison with Similar Compounds

Structural and Electronic Differences

Table 1: Key Structural and Physical Properties of Analogs
Compound Name Substituents (Position 4) Molecular Formula Molecular Weight Key Features
3,5-Difluoro-4-(2-methoxyethoxy)aniline 2-Methoxyethoxy Not provided ~213 (inferred) High solubility, flexible ether chain
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline 1,1,2,2-Tetrafluoroethoxy C8H5Cl2F4NO 289.04 Stronger EWG (Cl, CF2), agrochemical use
5-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline 2-Methoxyethoxy + CF3 C11H12F3NO2 247.21 Enhanced EWG (CF3), Suzuki coupling intermediate
3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline 4-(4-Fluorophenyl)piperidin-1-yl C17H16F3N2 305.32 Bulky substituent, potential CNS activity
3,5-Dibromo-4-(2,2-difluoroethoxy)aniline 2,2-Difluoroethoxy C8H7Br2F2NO 330.95 Bromine (steric bulk), halogen bonding
3,5-Difluoro-4-(piperazin-1-yl)aniline Piperazin-1-yl C10H13F2N3 213.23 Nitrogen-rich, hydrogen bonding

Abbreviations : EWG = Electron-Withdrawing Group

Key Observations:

Electronic Effects: Fluorine and chlorine substituents (e.g., 3,5-dichloro analog in ) increase ring electron deficiency, favoring nucleophilic aromatic substitution. The trifluoromethyl group () further enhances this effect .

Steric and Solubility Profiles :

  • Bulky substituents like piperidinyl () or morpholinyl () reduce solubility in polar solvents but improve membrane permeability in drug candidates .
  • The 2-methoxyethoxy group balances hydrophilicity and lipophilicity, making it advantageous for pharmacokinetics .

Preparation Methods

Starting Materials and Initial Fluorination

3,5-Difluoro substitution on the aromatic ring is typically introduced by fluorination of appropriately substituted aromatic precursors. According to a patented process for related difluoroanilines, 3,5-difluoroaniline can be synthesized by multi-step routes involving:

  • Reaction of 3,5-difluorochlorobenzene with ammonia under controlled conditions.
  • Alternatively, nitration and subsequent reduction of difluorinated nitrobenzenes.

These methods provide high regioselectivity and yield for the difluoro-substituted aromatic ring, which is crucial for further functionalization.

Installation of the 2-Methoxyethoxy Group

The 2-methoxyethoxy substituent at the para position relative to the amino group is introduced via nucleophilic aromatic substitution (SNAr) of a suitable leaving group (often fluorine or chlorine) on the aromatic ring by 2-methoxyethanol or its alkoxide.

  • Reaction conditions typically involve heating the aromatic halide with sodium 2-methoxyethoxide in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (~80°C).
  • This substitution proceeds with displacement of fluorine atoms due to their activation by adjacent electron-withdrawing groups, enabling selective ether formation.

Formation of the Aniline Group

The amino group at position 4 is usually introduced by reduction of a nitro precursor.

  • The nitro group can be introduced by nitration of the methoxyethoxy-substituted difluorobenzene using mixed acid (HNO3/H2SO4) under controlled low temperatures (0–5°C) to avoid over-nitration and side reactions.
  • Reduction of the nitro group to aniline is performed using catalytic hydrogenation (e.g., hydrogen gas with palladium on carbon) or chemical reductants such as hydrazine or tin(II) chloride under mild conditions to preserve the ether substituent and fluorine atoms.
Step Reagents/Conditions Yield Range (%) Notes/Monitoring Methods
Fluorination 3,5-Difluorochlorobenzene + NH3, catalyst, heat 60–75 GC-MS, 19F NMR
Nucleophilic Substitution (Methoxyethoxy installation) Sodium 2-methoxyethoxide, DMF, 80°C, 12–24 h 70–85 TLC, HPLC
Nitration HNO3/H2SO4, 0–5°C, controlled addition 60–75 HPLC, IR
Nitro Reduction H2/Pd-C or hydrazine/activated carbon, room temp to 50°C 80–95 NMR, UV-Vis
  • Fluorination and substitution steps require precise temperature control and stoichiometry to avoid poly-substitution or dehalogenation side reactions.
  • Solvent choice impacts substitution efficiency; DMF and dioxane are preferred for their polarity and ability to dissolve both reactants and bases.
  • Reduction conditions must be mild enough to prevent cleavage of the ether linkage and loss of fluorine substituents; hydrazine reduction with activated carbon catalysis has shown high selectivity and purity (>98.5%).
  • Industrial-scale processes benefit from continuous flow reactors for better heat and mass transfer, improving yield consistency and reducing reaction times.

The preparation of 3,5-Difluoro-4-(2-methoxyethoxy)aniline involves a multi-step synthetic sequence combining selective fluorination, nucleophilic substitution to install the methoxyethoxy group, nitration, and reduction to the aniline. Optimized reaction conditions, including temperature control, choice of solvents, and reduction methods, are critical to achieving high yields and purity. The described methods are supported by patent literature and peer-reviewed research, ensuring industrial feasibility and reproducibility.

  • Patent CN103819349A: Preparation of difluoromethoxy anilines by reduction of nitro precursors under hydrazine catalysis.
  • Patent US5965775A: Methods for preparing 3,5-difluoroaniline via fluorination and reduction steps.
  • Patent WO2018207120A1: Nitration and reduction procedures for fluorinated methoxy-substituted anilines.
  • BenchChem preparation summary and synthetic optimization data for 3,5-difluoro-2-methoxy-4-nitroaniline, closely related to the target compound.

Q & A

Q. What are the established synthetic routes for 3,5-difluoro-4-(2-methoxyethoxy)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving halogenation, boronation, and cross-coupling reactions. For example, iodination of precursor anilines using N-iodosuccinimide (NIS) in acetic acid (e.g., 93% yield in Reference Example 15) is critical for introducing reactive sites for Suzuki-Miyaura couplings . Key reagents include palladium catalysts (e.g., Pd(OAc)₂), ligands like dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine, and boronate esters. Reaction optimization under nitrogen at 110°C for 4 hours is typical, with purification via C18 reverse-phase or silica gel chromatography . Lower yields (e.g., 14% in ) highlight the need for precise stoichiometry and inert conditions.

Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) and HPLC are standard for purity assessment and structural confirmation. For example, LCMS m/z values (e.g., 362 [M+H]⁺ in Reference Example 15) and HPLC retention times (e.g., 1.21 minutes under SMD-TFA05 conditions) provide reproducible benchmarks . Reverse-phase chromatography using acetonitrile/water gradients aids in isolating polar intermediates, while silica gel with ethyl acetate/hexane mixtures resolves non-polar derivatives .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., trifluoromethyl, methoxyethoxy) influence the reactivity of aniline derivatives in cross-coupling reactions?

  • Methodological Answer : The methoxyethoxy group enhances solubility in polar solvents (e.g., dioxane, ethanol), facilitating homogeneous reaction conditions, while fluorine and trifluoromethyl groups increase electrophilicity at the aromatic ring, accelerating oxidative addition with palladium catalysts . However, steric hindrance from bulky substituents can reduce coupling efficiency, as seen in lower yields when using tetrasubstituted boronate esters (). Computational studies (not in evidence) are recommended to quantify electronic effects.

Q. What strategies mitigate contradictions in yield variability during scale-up of this compound synthesis?

  • Methodological Answer : Yield discrepancies (e.g., 14% vs. 98% in vs. 3) arise from differences in catalyst loading, solvent purity, and workup procedures. For reproducibility:
  • Use degassed solvents and rigorously anhydrous conditions to prevent catalyst poisoning.
  • Optimize ligand-to-palladium ratios (e.g., 1:4 Pd:ligand in ).
  • Employ gradient elution in chromatography to separate closely related byproducts .

Q. How can the environmental fate of this compound be modeled in soil systems?

  • Methodological Answer : ’s numerical model for aniline migration in vertical soil layers can be adapted. Key parameters include:
  • Pumping speed : Affects advection rates and interphase partitioning (e.g., soil-water vs. soil-air).
  • Soil composition : Organic content and pH influence adsorption coefficients (Kd).
  • Degradation pathways : Fluorine substituents may reduce microbial degradation rates compared to unsubstituted anilines. Validate models using LCMS-based soil extraction and mass balance studies .

Data-Driven Research Challenges

Q. How can substituent positioning on the aniline ring be optimized for target biological activity without compromising synthetic feasibility?

  • Methodological Answer : Structure-activity relationship (SAR) studies require iterative synthesis of analogs (e.g., 2’,3’-dimethoxy derivatives in ) paired with in vitro assays. For synthetic efficiency:
  • Prioritize para-substituents for minimal steric interference during coupling.
  • Use orthogonal protecting groups (e.g., tert-butyl carbamate in ) to enable sequential functionalization .

Q. What mechanistic insights explain the role of palladium ligands in Suzuki-Miyaura couplings of fluorinated anilines?

  • Methodological Answer : Bulky, electron-rich ligands (e.g., triisopropylbiphenylphosphine in ) stabilize Pd(0) intermediates, accelerating transmetallation with boronate esters. Contrast this with 1,1’-bis(diphenylphosphino)ferrocene dichloropalladium in , which may favor aryl-iodide activation over boronate transfer. In situ XAS or NMR studies (not in evidence) could elucidate ligand effects on catalytic cycles.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Difluoro-4-(2-methoxyethoxy)aniline
Reactant of Route 2
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3,5-Difluoro-4-(2-methoxyethoxy)aniline

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